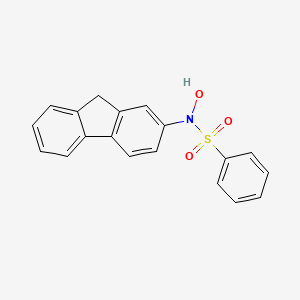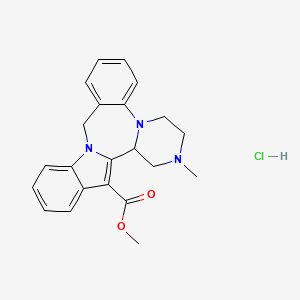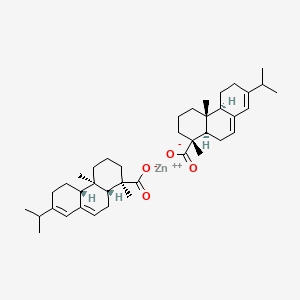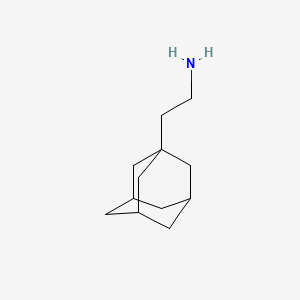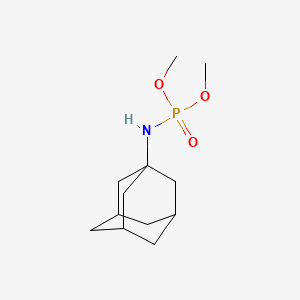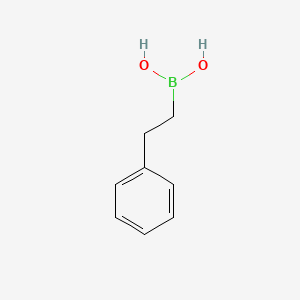![molecular formula C23H38O7 B1212574 [(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate CAS No. 23984-17-0](/img/structure/B1212574.png)
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asebotoxin I is a natural product found in Pieris japonica with data available.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for the pine sawfly, demonstrating its application in ecological and entomological studies (Nakamura & Mori, 1999).
Chemoenzymatic Preparation : It's involved in the chemoenzymatic preparation of enantiopure compounds, showcasing its role in the field of stereochemistry and pharmaceutical preparations (Gyarmati et al., 2004).
Asymmetric Synthesis : This compound is used in asymmetric synthesis processes for creating bicyclic and tricyclic polypropanoates, indicating its importance in organic chemistry and drug synthesis (Marchionni & Vogel, 2001).
Intermediate in Methylcitrate Cycle : The compound plays a role as an intermediate in the methylcitrate cycle in bacteria and fungi, relevant in microbiological research (Darley et al., 2003).
Natural Product Isolation and Analysis
Diterpenoid Alkaloid Isolation : Isolated from traditional Chinese medicine, showcasing its role in the study of natural products and traditional remedies (Lei et al., 2011).
Sponge-Derived Compounds : Found in compounds isolated from the sponge Cymbastela hooperi, indicating its significance in marine biology and bioactive substance research (Linden et al., 1997).
Synthetic Applications
Sesquiterpenoid Synthesis : Utilized in the synthesis of novel sesquiterpenoid skeletons, underlining its use in developing new chemical entities for potential therapeutic applications (Ruiz-Ferrer et al., 2021).
Ligand Synthesis and Characterization : The compound is involved in the synthesis and study of macrocyclic ligands, contributing to the field of coordination chemistry (Bencini et al., 1992).
Propriétés
Numéro CAS |
23984-17-0 |
|---|---|
Nom du produit |
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
Formule moléculaire |
C23H38O7 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H38O7/c1-6-17(26)30-18-12-7-8-13-21(5,28)14-9-15(24)19(2,3)23(14,29)16(25)10-22(13,18)11-20(12,4)27/h12-16,18,24-25,27-29H,6-11H2,1-5H3/t12-,13+,14+,15+,16+,18?,20-,21-,22+,23+/m1/s1 |
Clé InChI |
UVIOAKNWFGGRCJ-SZLBESSXSA-N |
SMILES isomérique |
CCC(=O)OC1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
SMILES canonique |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Synonymes |
acebotoxin III asebotoxin I asebotoxin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






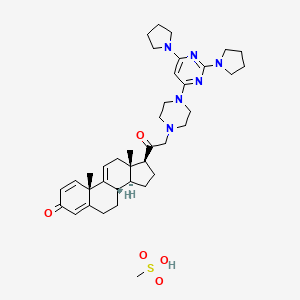
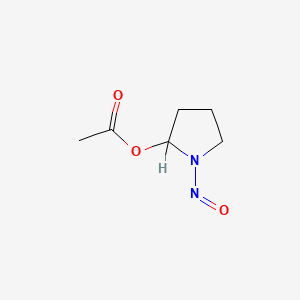
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

